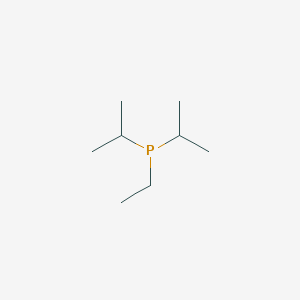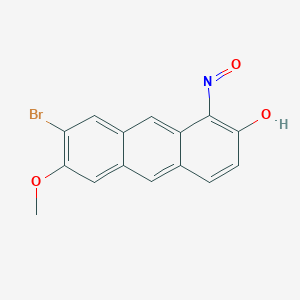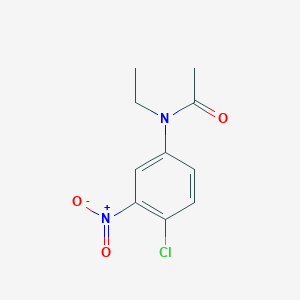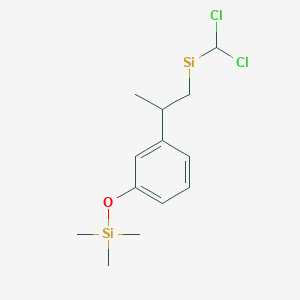
Phosphine, ethylbis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, ethylbis(1-methylethyl)-, also known by its CAS number 113494-65-8, is a tertiary phosphine compound. Tertiary phosphines are characterized by the presence of three alkyl or aryl groups attached to a phosphorus atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including phosphine, ethylbis(1-methylethyl)-, typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For instance, the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a common method . This approach is widely used due to its versatility and efficiency.
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the desired phosphine compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, ethylbis(1-methylethyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphine to its corresponding oxide.
Reduction: Phosphines can be reduced to form phosphine hydrides.
Substitution: The phosphorus atom in phosphines can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and organometallic reagents are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Phosphine, ethylbis(1-methylethyl)-, has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Phosphines are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of phosphine derivatives.
Industry: It is used in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphine, ethylbis(1-methylethyl)-, involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The phosphorus atom in the phosphine can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Triethylphosphine: Contains three ethyl groups attached to the phosphorus atom.
Tris(2-methoxyphenyl)phosphine: A phosphine with three 2-methoxyphenyl groups.
Uniqueness
Phosphine, ethylbis(1-methylethyl)-, is unique due to its specific alkyl substituents, which can influence its reactivity and steric properties. This makes it suitable for specific applications where other phosphines may not be as effective .
Propriétés
Numéro CAS |
113494-65-8 |
|---|---|
Formule moléculaire |
C8H19P |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
ethyl-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C8H19P/c1-6-9(7(2)3)8(4)5/h7-8H,6H2,1-5H3 |
Clé InChI |
GUZQPNDMHDZWCJ-UHFFFAOYSA-N |
SMILES canonique |
CCP(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)





![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)


